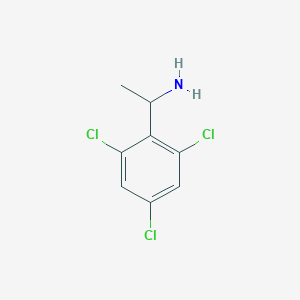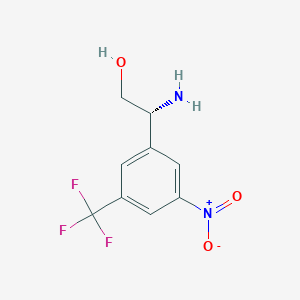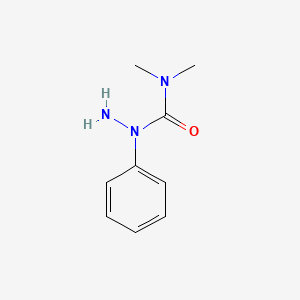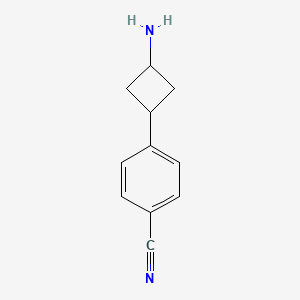
4-(3-Aminocyclobutyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Aminocyclobutyl)benzonitrile is a chemical compound with the molecular formula C11H12N2. It consists of a benzonitrile group attached to a cyclobutyl ring, which is further substituted with an amino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminocyclobutyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-bromobenzonitrile with 3-aminocyclobutylboronic acid under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 100°C, for several hours to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
4-(3-Aminocyclobutyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(3-Aminocyclobutyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 4-(3-Aminocyclobutyl)benzonitrile involves its interaction with specific molecular targets. For instance, it has been shown to bind to the periplasmic adapter protein AcrA and the efflux pump AcrB in bacteria, thereby inhibiting their function. This inhibition prevents the bacteria from expelling antibiotics, making them more susceptible to treatment . The compound’s interaction with these proteins involves hydrogen bonding and hydrophobic interactions, which stabilize the binding and enhance its inhibitory effect .
類似化合物との比較
Similar Compounds
4-Aminobenzonitrile: Similar structure but lacks the cyclobutyl ring.
4-(3-Aminocyclobutyl)pyrimidin-2-amine: Shares the cyclobutyl ring but has a pyrimidine ring instead of a benzonitrile group.
Uniqueness
4-(3-Aminocyclobutyl)benzonitrile is unique due to its combination of a benzonitrile group and a cyclobutyl ring with an amino substitution. This structure provides it with distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
149506-15-0 |
|---|---|
分子式 |
C11H12N2 |
分子量 |
172.23 g/mol |
IUPAC名 |
4-(3-aminocyclobutyl)benzonitrile |
InChI |
InChI=1S/C11H12N2/c12-7-8-1-3-9(4-2-8)10-5-11(13)6-10/h1-4,10-11H,5-6,13H2 |
InChIキー |
MLZPXGWETGEYDP-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1N)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



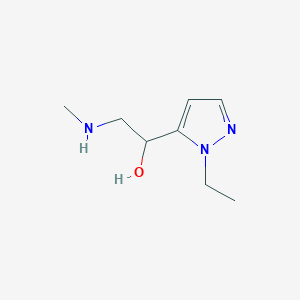


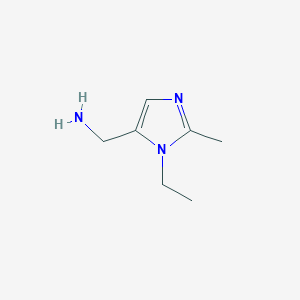
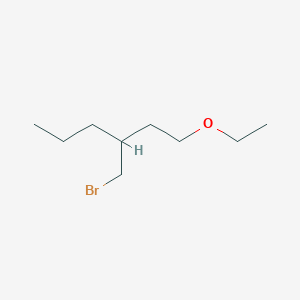
![1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride](/img/structure/B15316884.png)
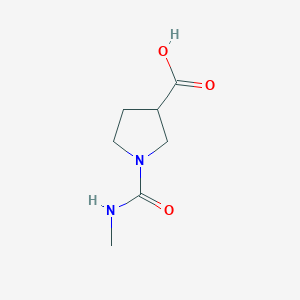
![3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B15316894.png)

![1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate](/img/structure/B15316912.png)
